molecular formula C20H19FN2O4S2 B2595001 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide CAS No. 1251686-57-3

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2595001
CAS No.: 1251686-57-3
M. Wt: 434.5
InChI Key: GXCIWBMPYVQUJG-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at position 3 of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-ethoxyphenyl group, while the carboxamide nitrogen is attached to a 3-fluorophenyl ring.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-3-27-17-9-7-16(8-10-17)23(2)29(25,26)18-11-12-28-19(18)20(24)22-15-6-4-5-14(21)13-15/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIWBMPYVQUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including:

  • Cancer : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Its mechanism may involve the modulation of specific enzymes or receptors linked to cancer cell proliferation.
  • Inflammatory Conditions : The sulfamoyl group may enhance anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Biological Research

Research has shown that 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide exhibits significant biological activity:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to new treatments for metabolic disorders.
  • Cellular Pathway Modulation : The compound's interaction with cellular receptors can lead to altered gene expression patterns, which are crucial for understanding disease mechanisms.

Material Science

In material science, the compound is being explored as a building block for the synthesis of novel materials:

  • Conductive Polymers : Due to its conjugated structure, it can be incorporated into conducting polymers used in electronic devices, sensors, and photovoltaic cells.

Case Studies

  • Antitumor Activity :
    A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell lines in vitro. The results indicated a dose-dependent response with increased apoptosis in treated cells compared to controls.
  • Inflammatory Response Modulation :
    In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes compared to untreated groups.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Substituents (Sulfamoyl/Carboxamide) Molecular Weight (g/mol) Notable Properties/Activities
Target : 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide C₂₁H₂₀FN₂O₄S₂ (estimated) 4-Ethoxyphenyl (sulfamoyl), 3-fluorophenyl (amide) ~456.5 Hypothesized balanced lipophilicity
Analog 1 : 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₂₀H₂₀ClN₂O₅S₂ 4-Chlorophenyl (sulfamoyl), 3,4-dimethoxyphenyl 468.97 Enhanced lipophilicity (Cl, OCH₃)
Analog 2 : N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₂₂H₂₄N₂O₃S₂ Phenyl (sulfamoyl), 4-butylphenyl (amide) 428.56 High hydrophobicity (butyl chain)
Analog 3 : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ Bis-4-chlorophenyl (sulfonyl), 4-chlorophenyl (amide) 426.34 Antibacterial potential (Cl groups)
Analog 4 : 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C₁₉H₁₃Cl₂F₃NO₄S₂ 2,4-Dichlorobenzyl (sulfonyl), 4-CF₃O-phenyl 543.34 Strong electron-withdrawing effects

Key Differences and Implications

Electronic Effects: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with chlorine or trifluoromethoxy groups (electron-withdrawing) in analogs . This may influence receptor binding or metabolic stability.

Lipophilicity :

  • Analog 2’s butyl chain increases hydrophobicity, which may improve membrane permeability but reduce solubility . The target compound’s ethoxy and fluorine groups offer intermediate lipophilicity, likely enhancing bioavailability.

Biological Activity :

  • Analogs with chlorine substituents (e.g., Analog 3) show antimicrobial activity, suggesting the target’s fluorine could similarly enhance efficacy while reducing toxicity .
  • Nitrothiophene carboxamides (e.g., ) exhibit antibacterial properties with purity-dependent activity (42–99.05%), highlighting the importance of synthetic optimization .

Synthetic Challenges: The target compound’s ethoxy group may require milder reaction conditions compared to chlorinated analogs, which often involve harshalogens . Purity variations in analogs (e.g., 42% in vs. 99.05% in another) underscore the need for advanced purification techniques like column chromatography .

Antimicrobial and Anticancer Potential

  • Nitrothiophene Derivatives : Compounds with nitro groups () demonstrate narrow-spectrum antibacterial activity, with LCMS and NMR confirming structural integrity .
  • SMO Receptor Agonists : Benzo[b]thiophene carboxamides () act as Smoothened receptor modulators, suggesting the target’s thiophene core could be tailored for oncology applications .
  • Heterocyclic Hybrids : Thiazole and pyridone derivatives () with sulfamoyl moieties show broad antimicrobial activity, supporting the pharmacophore relevance of the sulfamoyl group .

Structure-Activity Relationships (SAR)

  • Sulfamoyl Substitutions : Methyl/phenyl sulfamoyl groups (Analog 2) vs. chloro/ethoxy (Target) affect steric bulk and hydrogen-bonding capacity, critical for target selectivity .
  • Aromatic Ring Modifications: Fluorine (Target) vs.

Biological Activity

The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide is a novel derivative within the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈FNO₃S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1385392-47-1

The key functional groups include a thiophene ring, a sulfamoyl moiety, and a fluorophenyl substituent, which are critical for its biological activity.

Research indicates that thiophene carboxamide derivatives exhibit their biological effects primarily through the following mechanisms:

  • Tubulin Inhibition : Similar to Combretastatin A-4 (CA-4), these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Kinases : Compounds with sulfamoyl groups have shown potential as kinase inhibitors, modulating pathways involved in cell proliferation and survival .
  • Induction of Apoptosis : The compound has been observed to activate caspases and trigger mitochondrial-mediated apoptosis in various cancer cell lines .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The findings are summarized in Table 1.

Cell Line IC₅₀ (µM) Mechanism of Action
Hep3B (Hepatocellular carcinoma)5.46Tubulin binding and disruption
K562 (Chronic myelogenous leukemia)2.5Apoptotic pathway activation
MCF-7 (Breast cancer)12.58Cell cycle arrest at G2/M phase

Case Studies

  • Hep3B Cell Line Study : The compound exhibited significant anti-proliferative activity with an IC₅₀ value of 5.46 µM, comparable to established chemotherapeutics like CA-4. It was noted for inducing morphological changes in spheroid formations, suggesting a potent effect on tumor architecture .
  • K562 Cell Line Study : Treatment with the compound resulted in apoptosis as indicated by increased caspase activity and DNA fragmentation. The study highlighted that exposure to low micromolar concentrations was sufficient to elicit significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamide derivatives is heavily influenced by their structural components:

  • Sulfamoyl Group : Enhances water solubility and bioavailability.
  • Fluorophenyl Substituent : Improves binding affinity to target proteins due to electronic effects.
  • Thiophene Ring : Contributes to the overall stability and interaction profile with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxamide derivatives with sulfamoyl intermediates. For example, analogous compounds (e.g., saflufenacil) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Characterization via HPLC and NMR ensures purity (>95%) and structural confirmation .

Q. What safety protocols should be followed during handling and storage of this compound?

  • Methodological Answer : Refer to SDS guidelines for structurally related sulfamoyl compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Disposal : Neutralize acidic/basic residues before incineration or chemical waste disposal .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., 3-fluorophenyl vs. 4-ethoxyphenyl groups).
  • HPLC-MS : Assess purity (>98%) and detect trace impurities.
  • IR Spectroscopy : Identify sulfonamide (SO₂) and carboxamide (C=O) stretches (~1350 cm⁻¹ and ~1650 cm⁻¹, respectively) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethoxyphenyl or fluorophenyl groups to assess steric/electronic effects (e.g., replace ethoxy with methoxy or trifluoromethoxy).
  • Biological Assays : Screen analogs against kinase panels (e.g., VEGFR2, c-Kit) using enzymatic IC₅₀ assays and cell-based models (e.g., HUVEC migration inhibition).
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers investigate the compound’s potential to overcome multidrug resistance (MDR) in cancer models?

  • Methodological Answer :

  • Dual-Target Assays : Evaluate P-glycoprotein (P-gp) inhibition via calcein-AM efflux assays (EC₅₀ values <50 μM indicate potency).
  • Combination Studies : Co-administer with doxorubicin in LS180 colorectal carcinoma cells; measure caspase-3 activation and colony formation reduction.
  • In Vivo Validation : Use xenograft models to assess tumor regression and P-gp expression via immunohistochemistry .

Q. What experimental approaches are suitable for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., demethylation at the sulfamoyl group).
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .

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